Cas no 1183073-05-3 (4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide)

4-(3-Hydroxyphenoxy)-N-methylpyridine-2-carboxamide is a specialized organic compound featuring a pyridine-carboxamide core substituted with a 3-hydroxyphenoxy group. This structure imparts unique physicochemical properties, making it a valuable intermediate in pharmaceutical and agrochemical research. The hydroxyphenoxy moiety enhances solubility and potential for hydrogen bonding, while the N-methylpyridine-2-carboxamide group contributes to stability and reactivity. Its balanced lipophilicity and polarity make it suitable for applications requiring precise molecular interactions, such as drug discovery or ligand design. The compound’s well-defined synthetic pathway ensures high purity and reproducibility, supporting its use in advanced chemical studies. Researchers value its versatility in derivatization for developing bioactive molecules.
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide structure
1183073-05-3 structure
商品名:4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
CAS番号:1183073-05-3
MF:
メガワット:
CID:4575750
PubChem ID:60871056

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide 化学的及び物理的性質

名前と識別子

    • 4-(3-Hydroxyphenoxy)-N-methylpyridine-2-carboxamide
    • 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-123290-1.0g
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
1g
$770.0 2023-06-08
Enamine
EN300-123290-0.05g
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
0.05g
$179.0 2023-11-13
Enamine
EN300-123290-0.5g
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
0.5g
$601.0 2023-11-13
Enamine
EN300-123290-0.1g
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
0.1g
$268.0 2023-11-13
Enamine
EN300-123290-5g
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
5g
$2235.0 2023-11-13
Enamine
EN300-123290-2500mg
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95.0%
2500mg
$1509.0 2023-10-02
1PlusChem
1P01A47V-500mg
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
500mg
$703.00 2025-03-04
1PlusChem
1P01A47V-100mg
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
100mg
$333.00 2025-03-04
Enamine
EN300-123290-100mg
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95.0%
100mg
$268.0 2023-10-02
A2B Chem LLC
AV50843-50mg
4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide
1183073-05-3 95%
50mg
$224.00 2024-04-20

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide 関連文献

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamideに関する追加情報

Introduction to 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide (CAS No: 1183073-05-3)

4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide, identified by its Chemical Abstracts Service (CAS) number 1183073-05-3, is a significant compound in the realm of pharmaceutical chemistry. This molecule, featuring a pyridine core substituted with a 3-hydroxyphenoxy group and an N-methylpyridine-2-carboxamide moiety, has garnered attention due to its potential biological activities and structural features that make it a valuable scaffold for drug discovery.

The structural composition of 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide encompasses several key functional groups that contribute to its unique chemical properties. The presence of a hydroxyl group on the phenyl ring enhances its solubility in polar solvents and allows for hydrogen bonding interactions, which are crucial for binding to biological targets. Additionally, the amide functionality at the 2-position of the pyridine ring introduces a polar and potentially hydrogen-bonding capable site, further influencing its pharmacokinetic behavior.

In recent years, the development of novel therapeutic agents has been heavily influenced by the exploration of heterocyclic compounds, particularly those containing pyridine derivatives. Pyridine-based molecules are well-documented for their role in various pharmacological applications, including central nervous system (CNS) drugs, antiviral agents, and anti-inflammatory medications. The specific arrangement of substituents in 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide positions it as a promising candidate for further investigation in these therapeutic areas.

One of the most compelling aspects of 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide is its potential as a lead compound for medicinal chemistry. The combination of the 3-hydroxyphenoxy and N-methylpyridine-2-carboxamide groups provides multiple sites for structural modification, enabling medicinal chemists to optimize its activity through rational drug design. This flexibility has been exploited in various synthetic strategies aimed at improving potency, selectivity, and pharmacokinetic profiles.

Current research in the field of drug discovery increasingly emphasizes the importance of understanding molecular interactions at an atomic level. Computational methods, such as molecular docking and virtual screening, have become indispensable tools for identifying promising candidates like 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide. These techniques allow researchers to predict how this compound might bind to target proteins, providing insights into its potential mechanisms of action.

Experimental validation of computational predictions is another critical step in assessing the therapeutic potential of 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide. In vitro assays are commonly employed to evaluate its interaction with biological targets and assess its biological activity. Preliminary studies have suggested that this compound exhibits interesting properties that warrant further exploration. For instance, it has shown promise in modulating certain enzymatic pathways relevant to neurological disorders.

The synthesis of 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic steps typically include condensation reactions to form the amide bond, functional group transformations to introduce the hydroxyl and methyl groups, and purification techniques such as column chromatography or recrystallization. Advanced synthetic methodologies, including transition-metal-catalyzed reactions and flow chemistry, may also be employed to enhance efficiency and scalability.

Given its structural complexity and potential biological relevance, 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide represents an exciting area for future research. Investigating its pharmacological profile will likely uncover new therapeutic applications or provide insights into existing ones. Additionally, studying its interaction with biological targets can contribute to our understanding of disease mechanisms and inform the development of next-generation therapeutics.

As the pharmaceutical industry continues to evolve, compounds like 4-(3-hydroxyphenoxy)-N-methylpyridine-2-carboxamide will play a crucial role in addressing unmet medical needs. The integration of cutting-edge technologies in drug discovery—such as artificial intelligence-driven design platforms and high-throughput screening—will further accelerate the development process. These advancements hold promise for accelerating the translation of basic research findings into tangible therapeutic benefits.

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